molecular formula C23H23N3O5 B140740 Topotecan-d5 CAS No. 1133355-98-2

Topotecan-d5

Cat. No.: B140740
CAS No.: 1133355-98-2
M. Wt: 426.5 g/mol
InChI Key: UCFGDBYHRUNTLO-NTSVIFQKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Topotecan-d5 is a deuterated form of topotecan, a chemotherapeutic agent that functions as a topoisomerase inhibitor. Topotecan is a synthetic, water-soluble analog of the natural chemical compound camptothecin, which is derived from the Camptotheca acuminata tree. This compound is used in research to study the pharmacokinetics and metabolism of topotecan, as the deuterium atoms can provide a distinct mass spectrometric signature.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of topotecan-d5 involves the incorporation of deuterium atoms into the topotecan molecule. One common method is the reaction of 10-hydroxycamptothecin with an iminium salt in the presence of deuterated reagents. The reaction typically occurs under mild conditions, with the iminium salt acting as a deuterium source .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product. The production process is carefully monitored to maintain the integrity of the deuterium atoms in the compound.

Chemical Reactions Analysis

Types of Reactions

Topotecan-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Topotecan-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of topotecan in the body.

    Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates of topotecan.

    Cancer Research: Used in preclinical studies to evaluate the efficacy and safety of topotecan as an anticancer agent.

    Drug Development: Assists in the development of new topoisomerase inhibitors and other chemotherapeutic agents.

Comparison with Similar Compounds

Topotecan-d5 is similar to other topoisomerase inhibitors, such as irinotecan and belotecan. it has unique properties due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature. This makes it particularly useful in pharmacokinetic and metabolic studies. Other similar compounds include:

This compound’s uniqueness lies in its deuterated form, which allows for more precise and accurate studies in various research applications.

Biological Activity

Topotecan-d5 is a deuterated analog of topotecan, a potent inhibitor of topoisomerase I, which is widely studied for its antitumor activity. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacokinetics, synergy with other drugs, and relevant case studies.

This compound functions by stabilizing the topoisomerase I-DNA cleavable complex, preventing the enzyme from repairing single-strand breaks in DNA. This leads to double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. The unique action of this compound allows it to exhibit activity against various cancer types, including small-cell lung cancer (SCLC), non-small-cell lung cancer (NSCLC), and ovarian cancer .

Pharmacokinetics

The pharmacokinetic profile of this compound shows that it has a short plasma half-life but exhibits significant antitumor effects when administered in repeated doses. Studies indicate that continuous infusion methods can enhance drug exposure and efficacy. For instance, a phase I trial demonstrated that administering Topotecan as a 24-hour infusion weekly resulted in proportional plasma drug levels correlating with cytotoxicity .

Synergy with Other Antineoplastic Agents

This compound has shown promising results in combination with other chemotherapeutic agents. Research highlights its synergistic effects when combined with cisplatin and 5-fluorouracil, particularly in NSCLC and breast cancer. These combinations have been evaluated using ex vivo assays on human tumor explants, revealing significant reductions in lethal concentrations (LC50) compared to single-agent treatments .

Case Studies and Clinical Trials

  • Combination Therapy : A study examined the efficacy of Topotecan combined with vincristine against childhood solid tumor xenografts. The combination resulted in significantly greater complete responses (CRs) compared to individual agents across various tumor lines, indicating a potential for enhanced therapeutic outcomes through combination regimens .
  • Ex Vivo Analysis : In a cohort of chemotherapy-naive patients with NSCLC, Topotecan demonstrated the lowest LC50 values (0.26 μg/ml), suggesting high sensitivity among untreated tumors. The study also identified several effective combination therapies that warrant further clinical investigation .
  • Pharmacokinetic Variability : A phase I trial involving 32 patients revealed significant interpatient variability in mRNA expression of topoisomerase I, suggesting that genetic factors may influence the efficacy and toxicity of this compound treatment .

Data Summary

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Study TypeFindingsReference
Preclinical XenograftSignificant CRs with Topotecan + Vincristine vs. single agents
Ex Vivo AssayLowest LC50 in NSCLC; synergy with cisplatin and 5-fluorouracil
Phase I TrialDose-limiting neutropenia; pharmacokinetic data supports adaptive dosing

Properties

IUPAC Name

(19S)-8-[(dimethylamino)methyl]-7,19-dihydroxy-19-(1,1,2,2,2-pentadeuterioethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1/i1D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFGDBYHRUNTLO-NTSVIFQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649449
Record name (4S)-10-[(Dimethylamino)methyl]-4-(~2~H_5_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133355-98-2
Record name (4S)-10-[(Dimethylamino)methyl]-4-(~2~H_5_)ethyl-4,9-dihydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Topotecan-d5
Reactant of Route 2
Reactant of Route 2
Topotecan-d5
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Topotecan-d5
Reactant of Route 4
Topotecan-d5
Reactant of Route 5
Topotecan-d5
Reactant of Route 6
Topotecan-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.